molecular formula C21H25N3O4S B2900713 N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252853-65-8

N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2900713
CAS No.: 1252853-65-8
M. Wt: 415.51
InChI Key: MVWJEHQYOHENEL-UHFFFAOYSA-N
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Description

N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with two ketone groups at positions 2 and 4. Key structural elements include:

  • A 4-ethoxyphenylmethyl substituent at position 3, contributing electron-donating effects and lipophilicity.

Properties

IUPAC Name

N-butyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-5-11-22-18(25)14-23-17-10-12-29-19(17)20(26)24(21(23)27)13-15-6-8-16(9-7-15)28-4-2/h6-10,12,17,19H,3-5,11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVPRMTUAYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (CAS No. 1252853-65-8) is a synthetic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O4S, with a molecular weight of 417.5 g/mol. The structural features include a thieno[3,2-d]pyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
SolubilitySoluble

Antioxidant Activity

Recent studies have indicated that compounds related to thienopyrimidines exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole derivatives have been shown to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol in fish models. The protective effect was measured by assessing alterations in erythrocyte morphology and viability .

Anticancer Potential

Thienopyrimidine derivatives have been investigated for their anticancer properties. A study highlighted the screening of various compounds on multicellular spheroids derived from breast cancer cell lines (MCF7), revealing that certain derivatives exhibited notable cytotoxicity against these cancer cells. The mechanism of action is believed to involve the inhibition of key cellular pathways critical for cancer cell survival .

Antimicrobial Properties

Compounds within the thienopyrimidine class have also demonstrated antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antibacterial efficacy against Gram-positive bacteria .

Study 1: Erythrocyte Protection

In a controlled experiment involving Clarias gariepinus, exposure to 4-nonylphenol resulted in significant erythrocyte malformations. However, treatment with thieno[2,3-c]pyrazole derivatives led to a marked reduction in these malformations, indicating their potential as protective agents against oxidative damage.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound12 ± 1.03

Study 2: Anticancer Screening

In a multicellular spheroid model for breast cancer research, several thienopyrimidine derivatives were screened for cytotoxic effects. The results indicated that some compounds significantly inhibited cell proliferation compared to controls.

Compound IDPercent Cytotoxicity (%)
Thieno Compound A75
Thieno Compound B60
Control10

Scientific Research Applications

N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer properties. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that thieno[3,2-d]pyrimidine derivatives could effectively target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit essential metabolic processes. In vitro studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell wall synthesis .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of this compound. It has been found to modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that the compound can reduce neuroinflammation and improve cognitive function in animal models .

Data Table: Summary of Applications

Application Description References
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth ,
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli ,
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress ,

Case Study 1: Anticancer Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cell lines. The study found that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a promising lead for further development.

Case Study 2: Antimicrobial Activity

A study conducted at a leading microbiological research institute tested the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 3: Neuroprotection in Animal Models

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved memory performance and reduced levels of amyloid-beta plaques compared to untreated controls.

Comparison with Similar Compounds

Core Structure Variations

Compound Name/ID Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-ethoxyphenylmethyl), 1-(N-butyl acetamide) N/A High potential for hydrogen bonding due to dione groups
10a Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine 3-(phenylsulfanyl), N-phenyl acetamide 68–74% Triazolo ring may enhance aromatic interactions; moderate antiproliferative activity inferred
Compound 1 1,3,4-Oxadiazole-thione + pyrimidine 4-chlorophenylpyrimidinyl, 4-nitrophenylacetamide N/A Sulfur atoms improve redox stability; nitro group may increase reactivity
Pyrimidin-2-ylsulfanyl 4,6-dimethylpyrimidine, 4-methylpyridin-2-yl N/A Methyl groups enhance lipophilicity; crystallographically characterized

Key Insights :

  • Sulfur-containing cores (e.g., oxadiazole-thione in ) may confer redox stability but reduce aqueous solubility.

Substituent Effects

Substituent Type Target Compound Analogues Impact on Properties
Aromatic Groups 4-ethoxyphenylmethyl (electron-donating) 4-chlorophenyl (), phenyl () Ethoxy group improves metabolic stability vs. electron-withdrawing chloro
Acetamide Side Chains N-butyl chain N-phenyl (), N-(4-nitrophenyl) () Longer alkyl chain increases lipophilicity, affecting membrane permeability
Heteroatom Modifications None Sulfamoyl (), thiirane () Sulfamoyl groups enhance antimicrobial activity; thiirane may introduce strain

Key Insights :

  • The N-butyl chain in the target compound likely extends half-life compared to shorter chains (e.g., methyl in ) but may reduce solubility.
  • 4-Ethoxyphenyl’s electron-donating nature contrasts with nitro or chloro groups in analogues, suggesting distinct electronic profiles .

Key Insights :

  • Similar synthetic routes (e.g., nucleophilic substitution with chloroacetamides) suggest shared scalability challenges .
  • Higher yields in (68–74%) highlight efficient coupling under mild conditions.

Q & A

Q. How to validate target engagement in cellular assays?

  • Answer :
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature (ΔTm) shifts upon compound binding .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells via Western blot .

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